molecular formula C13H19ClN2O2 B14081314 (4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B14081314
M. Wt: 270.75 g/mol
InChI Key: NHXZIRPFQOEGPZ-UHFFFAOYSA-N
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Description

(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and ®-4-chloropyrrolidin-2-one.

    Nucleophilic Substitution: The primary step involves a nucleophilic substitution reaction where 2-methoxybenzylamine reacts with ®-4-chloropyrrolidin-2-one under basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one involves:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin.

    Binding Interactions: The compound binds to specific sites on enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one: The enantiomer of the compound with similar but distinct biological activity.

    4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one: The racemic mixture of the compound.

    4-(aminomethyl)-1-[(2-hydroxyphenyl)methyl]pyrrolidin-2-one: A structurally similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)9-15-8-10(7-14)6-13(15)16;/h2-5,10H,6-9,14H2,1H3;1H

InChI Key

NHXZIRPFQOEGPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)CN.Cl

Origin of Product

United States

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